N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a heterocyclic compound that belongs to the oxadiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The final step involves the reaction of the oxadiazole intermediate with 4-methylphenoxyacetic acid under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted oxadiazole derivatives
Scientific Research Applications
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, and antiviral activities.
Agriculture: The compound has shown herbicidal and insecticidal properties, making it a candidate for developing new agrochemicals.
Material Science: Oxadiazole derivatives are used in the development of high-energy materials and as building blocks for organic semiconductors.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . Additionally, it can bind to proteins involved in signal transduction pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide
- N-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
- N-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-chlorophenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-5-7-14(8-6-11)23-10-15(22)19-17-20-16(24-21-17)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
LPJIBRHSTJOYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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